molecular formula C12H16N2O3 B7947621 Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate

Cat. No.: B7947621
M. Wt: 236.27 g/mol
InChI Key: XFRZHUKQUUVRFG-MNOVXSKESA-N
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Description

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with (3r,4s)-4-hydroxypyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in dimethylformamide at 60°C.

Major Products Formed

    Oxidation: Benzyl (3r,4s)-4-oxopyrrolidin-3-ylcarbamate.

    Reduction: this compound.

    Substitution: Various substituted benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions due to its stereochemistry.

    Medicine: As a potential therapeutic agent in drug discovery, particularly for its activity on specific molecular targets.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of metabolic pathways or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3r,4s)-4-oxopyrrolidin-3-ylcarbamate
  • Benzyl (3r,4s)-4-aminopyrrolidin-3-ylcarbamate
  • Benzyl (3r,4s)-4-methylpyrrolidin-3-ylcarbamate

Uniqueness

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

benzyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZHUKQUUVRFG-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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